1-(2,5-dimethylbenzyl)piperazine

Description

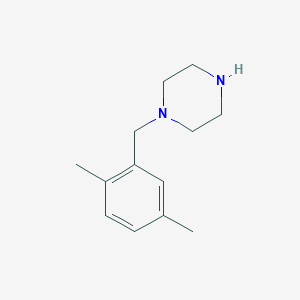

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKZODRQRHNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374379 |

Source

|

| Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-67-6 |

Source

|

| Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104481-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,5-dimethylbenzyl)piperazine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-dimethylbenzyl)piperazine

Abstract

The N-benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, this compound. We will explore two primary, robust synthetic pathways: direct N-alkylation and reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, is detailed to provide field-proven insights. Furthermore, this document establishes a self-validating system of protocols, integrating purification techniques with a multi-faceted analytical workflow for unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted piperazine derivatives.

Synthetic Strategies and Protocols

The synthesis of this compound can be efficiently achieved through two principal methods. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or side products.

Pathway 1: Direct N-Alkylation

This classical and direct approach involves the nucleophilic substitution reaction between piperazine and a suitable electrophile, 2,5-dimethylbenzyl chloride. Piperazine, acting as the nucleophile, attacks the benzylic carbon, displacing the chloride leaving group.

Causality and Experimental Design: The primary challenge in the N-alkylation of piperazine is controlling selectivity. As piperazine possesses two secondary amine functionalities, the reaction can yield both the desired mono-substituted product and the undesired 1,4-disubstituted by-product. To kinetically favor mono-alkylation, a significant excess of piperazine is employed. This ensures that the electrophile (2,5-dimethylbenzyl chloride) is statistically more likely to encounter an unreacted piperazine molecule than a molecule of the mono-substituted product.[2][3] The choice of a mild base like potassium carbonate (K₂CO₃) is crucial to neutralize the HCl formed during the reaction without promoting significant side reactions.[4] Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature, which effectively solvates the ions involved while not interfering with the nucleophilic attack.

Starting Material: 2,5-Dimethylbenzyl chloride This key starting material is typically prepared via the chloromethylation of p-xylene using formaldehyde and hydrochloric acid.[5][6] It is a reactive electrophile and should be handled with appropriate care.[7]

Experimental Protocol: N-Alkylation

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask.

-

Reagent Addition: While stirring vigorously, add a solution of 2,5-dimethylbenzyl chloride (1.0 equivalent) in 20 mL of anhydrous acetonitrile dropwise over 20 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 dichloromethane/methanol mixture. The disappearance of the starting benzyl chloride spot indicates reaction completion.

-

Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The excess piperazine can be removed by vacuum distillation or acid-base extraction.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: dichloromethane with a gradient of 0-5% methanol) to afford pure this compound.

Pathway 2: Reductive Amination

Reductive amination is a powerful alternative that builds the C-N bond by first forming an iminium ion intermediate from 2,5-dimethylbenzaldehyde and piperazine, which is then reduced in situ to the target amine.[8]

Causality and Experimental Design: This method often provides higher yields and a cleaner reaction profile compared to direct alkylation.[9] It avoids the formation of quaternary ammonium salts, a potential side reaction in alkylation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate formed in equilibrium.[4] The use of a chlorinated solvent like 1,2-dichloroethane (DCE) is common, and a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination

-

Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add piperazine (2.0 equivalents) and 2,5-dimethylbenzaldehyde (1.0 equivalent).

-

Solvent Addition: Add 1,2-dichloroethane (100 mL) and a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Note: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction via TLC or GC-MS for the disappearance of the aldehyde.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel as described in Pathway 1.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed in the table below.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 1: Predicted NMR Data (in CDCl₃, shifts are approximate)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| Ar-H (3H) | ~7.0 - 7.2 | ~128 - 136 | Complex multiplet for the three aromatic protons. |

| Ar-C (6C) | - | ~130 - 136 | Six distinct signals for the aromatic carbons. |

| Benzyl -CH₂- | ~3.50 (s, 2H) | ~63 | A sharp singlet, characteristic of the benzylic protons. |

| Piperazine -CH₂- (N-CH₂) | ~2.50 (t, 4H) | ~54 | A triplet adjacent to the benzylic nitrogen. |

| Piperazine -CH₂- (NH-CH₂) | ~2.90 (t, 4H) | ~46 | A triplet for the protons on the other side of the ring. |

| Ar-CH₃ (x2) | ~2.35 (s, 6H) | ~19, ~21 | Two singlets for the two non-equivalent methyl groups. |

| Piperazine N-H | ~1.8 (br s, 1H) | - | Broad singlet, may be exchangeable with D₂O. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern.

-

Molecular Ion: The expected molecular weight is 218.33 g/mol . In Electrospray Ionization (ESI) mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 219. In Electron Ionization (EI) mode, the molecular ion M⁺ will be observed at m/z 218.

-

Key Fragmentation: The most characteristic fragmentation is the benzylic cleavage, resulting from the loss of the piperazine moiety. This leads to a highly stable 2,5-dimethylbenzyl cation.[10]

Table 2: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 219 | [C₁₃H₂₀N₂ + H]⁺ | Protonated molecular ion (ESI mode). |

| 218 | [C₁₃H₂₀N₂]⁺ | Molecular ion (EI mode). |

| 119 | [C₉H₁₁]⁺ | 2,5-dimethylbenzyl cation, often the base peak. |

| 85 | [C₄H₉N₂]⁺ | Piperazinyl fragment after H-transfer. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3300 | N-H Stretch | Medium, Broad |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2800 | Aliphatic C-H Stretch | Strong |

| ~1600, ~1480 | Aromatic C=C Bending | Medium-Strong |

| ~1130 | C-N Stretch | Medium-Strong |

Conclusion

This guide has detailed two reliable and efficient methods—direct N-alkylation and reductive amination—for the synthesis of this compound. By understanding the chemical principles behind each protocol, researchers can select the approach best suited to their laboratory context. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity and purity of the final product. The successful synthesis and characterization of this compound provide a valuable building block for further exploration in medicinal chemistry and drug discovery programs.

References

- Benchchem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.

- Ambeed.com. Reactions of Piperazines.

- National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- ResearchGate. IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture.

- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

- Google Patents. CN104829418B - Method for preparing benzyl chloride compound.

- National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed.

- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.

- ResearchGate. Clandestine synthesis routes for benzylpiperazine salts.

- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

- ACS Publications. Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.

- Kavya Pharma. 2 5-Dimethyl Benzyl Chloride (824-45-3).

- Sigma-Aldrich. 2,5-Dimethylbenzyl chloride 98%.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....

- Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Organic Syntheses. 1-benzylpiperazine.

- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- SpectraBase. 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts.

- ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

- ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.

- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- YouTube. 22.4e Synthesis of Amines Reductive Amination.

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 6. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

- 7. 2 5-Dimethyl Benzyl Chloride (824-45-3) - Kavya Pharma [kavyapharma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1-(2,5-dimethylbenzyl)piperazine CAS number and molecular structure

An In-depth Technical Guide to 1-(2,5-dimethylbenzyl)piperazine

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, by serving as a hydrogen bond donor and acceptor.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, synthesis methodologies, potential applications, and critical safety protocols, offering field-proven insights grounded in established scientific principles.

PART 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's identity and intrinsic properties is the foundation of all subsequent research and development. This compound is characterized by the attachment of a 2,5-dimethylbenzyl group to one of the nitrogen atoms of the piperazine ring. This substitution significantly influences its steric and electronic properties compared to the parent piperazine molecule.

Key Identifiers and Properties

The essential data for identifying and handling this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 104481-67-6 | [2] |

| IUPAC Name | 1-[(2,5-dimethylphenyl)methyl]piperazine | [2] |

| Molecular Formula | C₁₃H₂₀N₂ | [2][3] |

| Molecular Weight | 204.317 g/mol | [2] |

| Physical State | Solid | [2] |

| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [3] |

| Relative Density | 0.999 | [2] |

| Canonical SMILES | CC1=CC=C(C)C(CN2CCNCC2)=C1 | [2] |

| InChI | InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | [2] |

| InChI Key | CFQKZODRQRHNLP-UHFFFAOYSA-N | [2] |

Molecular Structure Visualization

The two-dimensional structure of this compound highlights the key functional groups: the secondary amine within the piperazine ring, the tertiary amine at the benzylic position, and the substituted aromatic ring.

Caption: 2D structure of this compound.

PART 2: Synthesis and Manufacturing

The synthesis of N-substituted piperazines is a well-established field in organic chemistry.[4][5] For this compound, a robust and common approach is the reductive amination between piperazine and 2,5-dimethylbenzaldehyde. This method is favored for its operational simplicity and high yield.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis. The causality for key steps is explained to provide a deeper understanding of the process.

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Causality: Using an excess of piperazine helps to minimize the formation of the 1,4-disubstituted byproduct, driving the reaction towards the desired mono-substituted product.[6] Methanol is a common solvent as it effectively dissolves the reactants and is compatible with the reducing agent.

-

Step 2: Imine Formation

-

Stir the mixture at room temperature for 30-60 minutes.

-

Causality: This step allows for the formation of the intermediate iminium ion, which is the electrophile for the subsequent reduction step.

-

Step 3: Reduction

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred mixture.

-

Causality: Sodium cyanoborohydride is selective for the reduction of the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[7] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Step 4: Reaction Quench and Work-up

-

Once the reaction is complete, quench it by slowly adding an aqueous solution of sodium bicarbonate or water.

-

Causality: This step neutralizes the reaction mixture and decomposes any remaining reducing agent.

-

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude product (typically an oil or solid) is purified using column chromatography on silica gel.

-

Causality: Chromatography separates the desired product from unreacted piperazine, the disubstituted byproduct, and other impurities, yielding the pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

PART 3: Applications in Research and Drug Discovery

While specific research on this compound is not extensively published, the broader class of arylpiperazines is of significant interest in pharmacology. A structurally related compound, 1-(2,5-dimethylphenyl)piperazine, has been investigated for its biological activities.[8]

Studies have shown that 1-(2,5-dimethylphenyl)piperazine can induce apoptosis (programmed cell death) in MCF-7 breast cancer cells.[8] This activity is mediated through the release of cytochrome c and the activation of caspase-3, key components of the apoptotic pathway.[8] Furthermore, this related compound has been suggested as a potential marker for neurodegenerative diseases.[8]

Given the structural similarity, this compound serves as a valuable lead compound or intermediate for:

-

Anticancer Drug Discovery: Exploring its potential cytotoxic and apoptotic effects on various cancer cell lines.

-

Neuropharmacology: Investigating its interaction with receptors in the central nervous system. Piperazine derivatives are known to interact with a wide range of receptors, including sigma (σ) and histamine (H₃) receptors, which are implicated in pain and neurodegenerative disorders.[9]

-

Chemical Probe Development: Using it as a scaffold to develop more complex molecules with tailored biological activities.

PART 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related piperazine derivatives, such as 1-(2,5-dimethylphenyl)piperazine, indicate that this class of compounds should be handled with care.[10][11] They are often classified as hazardous, with the potential to cause severe skin burns and eye damage.[10]

Precautionary and First-Aid Measures

The following table summarizes general safety recommendations. Users must consult the specific SDS provided by the supplier before handling this chemical.

| Category | Recommendations | Reference |

| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing dust. | [10][12] |

| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [10][12] |

| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor. | [10][12] | |

| IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [10][12] | |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | [10][12] | |

| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed. | [10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [10][12] |

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and pharmacological research. Its synthesis is achievable through standard organic chemistry techniques like reductive amination. Based on the activity of structurally related compounds, it warrants investigation for applications in oncology and neuropharmacology. As with all chemical reagents, adherence to strict safety protocols is mandatory to ensure safe handling and use in a research environment. This guide serves as a foundational resource for professionals aiming to leverage the unique properties of this compound in their scientific endeavors.

References

-

ChemBK. 1-(2,5-Dimethoxybenzyl)piperazine dihydrochloride. Available from: [Link]

-

PubChem. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

- Durand, C., & Szostak, M. (2021).

-

New World Encyclopedia. Piperazine. Available from: [Link]

-

PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Available from: [Link]

- Szałach, Ł., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11843.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(2,5-DIMETHYL-BENZYL)-PIPERAZINE CAS#: 104481-67-6 [m.chemicalbook.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. etd.auburn.edu [etd.auburn.edu]

- 8. biosynth.com [biosynth.com]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Potential Pharmacological Profile of 1-(2,5-dimethylbenzyl)piperazine

An In-depth Technical Guide

Abstract

Direct pharmacological data for 1-(2,5-dimethylbenzyl)piperazine is not extensively available in current scientific literature. This technical guide, therefore, constructs a potential pharmacological profile for this compound by leveraging established structure-activity relationships (SAR) derived from the well-characterized piperazine and N-benzylpiperazine scaffolds. The piperazine moiety is a privileged structure in medicinal chemistry, known to interact with a range of CNS targets, while the N-benzyl substitution pattern is characteristic of compounds with significant monoaminergic activity.[1][2] This document synthesizes data from analogous compounds to predict the synthesis, mechanism of action, receptor affinity, metabolic stability, and potential therapeutic applications of this compound, providing a scientifically grounded framework for future empirical investigation by researchers and drug development professionals.

Introduction and Rationale

The piperazine ring is a cornerstone pharmacophore present in numerous FDA-approved drugs, prized for its ability to serve as a versatile scaffold interacting with multiple receptor systems and for its favorable pharmacokinetic properties.[3][4] When incorporated into an N-benzylpiperazine (BZP) framework, the resulting derivatives often exhibit significant activity at monoamine transporters and receptors, leading to stimulant, antidepressant, or antipsychotic effects.[5][6]

The subject of this guide, this compound, is a specific analogue for which dedicated research is sparse. However, by deconstructing the molecule into its constituent parts—the piperazine core and the 2,5-disubstituted benzyl group—we can formulate a robust hypothesis regarding its potential biological activity. The addition of dimethyl groups to the phenyl ring is anticipated to modulate lipophilicity, steric interactions with receptor binding pockets, and metabolic stability compared to the parent compound, BZP. This guide will explore these potential modulations to build a predictive pharmacological profile, serving as a foundational resource for researchers considering this compound for further study.

Proposed Synthesis and Physicochemical Characterization

A practical and efficient synthesis of this compound can be achieved via reductive amination, a common and reliable method for N-alkylation of secondary amines.[7] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis and potential scale-up.

Synthetic Workflow

The proposed synthesis involves the reaction of piperazine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The workflow is depicted below.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The addition of two methyl groups to the benzyl ring is expected to increase the lipophilicity (logP) compared to unsubstituted BZP.

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₃H₂₀N₂ | Based on structure. |

| Molecular Weight | 204.31 g/mol | Based on structure. |

| cLogP | ~3.0 - 3.5 | Increased lipophilicity from dimethyl groups. Estimated using computational models. |

| pKa₁ | ~5.0 - 5.5 | Typical value for the less basic nitrogen in a piperazine ring.[8] |

| pKa₂ | ~9.5 - 10.0 | Typical value for the more basic nitrogen in a piperazine ring.[8] |

Predicted Pharmacological Profile

The pharmacological profile of substituted benzylpiperazines is primarily dictated by their interactions with monoamine systems (dopamine, norepinephrine, and serotonin) and sigma receptors.[5][9]

Proposed Mechanism of Action

Based on the pharmacology of BZP and other arylpiperazine derivatives, this compound is predicted to act as a monoamine releasing agent and/or reuptake inhibitor.[5][6] Its primary targets are likely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The interaction with these transporters would increase the synaptic concentrations of their respective neurotransmitters, leading to sympathomimetic and psychoactive effects.

Furthermore, many N-substituted piperazines exhibit significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are intracellular chaperone proteins involved in modulating various signaling pathways.[9][10] Affinity for these receptors could contribute to potential neuroprotective or cognitive-enhancing effects.

Caption: Predicted multimodal mechanism of action at a central monoaminergic synapse.

Predicted Receptor Binding Affinity

The binding affinity (Ki) at various CNS targets determines the potency and selectivity of a compound. The following table presents a hypothetical binding profile for this compound, extrapolated from data on structurally related compounds.[9][11][12] The dimethyl substitutions may alter affinities compared to BZP; for example, steric hindrance from the ortho-methyl group could potentially decrease affinity for some transporters while the overall increase in lipophilicity might enhance binding to others.

| Receptor / Transporter | Predicted Kᵢ (nM) | Reference Compound(s) & Rationale |

| Dopamine Transporter (DAT) | 50 - 200 | BZP has moderate affinity. Methyl groups may alter this.[5] |

| Serotonin Transporter (SERT) | 100 - 500 | BZP has weaker affinity for SERT; this profile is common for many piperazines.[5] |

| Norepinephrine Transporter (NET) | 20 - 100 | Many BZP analogues show potent activity at NET. |

| Sigma-1 Receptor (σ₁) | 5 - 50 | High affinity for σ₁ is a common feature of N-benzylpiperazines.[9][12] |

| Sigma-2 Receptor (σ₂) | 100 - 400 | Typically lower affinity for σ₂ compared to σ₁ is observed.[9] |

| 5-HT₁ₐ Receptor | 80 - 300 | Arylpiperazines often show moderate affinity for this serotonin receptor subtype.[11] |

| D₂ Receptor | > 500 | Generally low affinity for dopamine receptors is expected for this structural class.[11] |

Disclaimer: These values are predictive and require empirical validation through radioligand binding assays.

In Vitro Experimental Protocols

To validate the predicted profile, a series of in vitro experiments are essential. A foundational step is to determine the compound's metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5]

Objective: To determine the intrinsic clearance rate of this compound upon incubation with HLM.

Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile with internal standard (e.g., Verapamil) for reaction termination

-

Control compounds (e.g., Testosterone for high clearance, Propranolol for low clearance)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Prepare the test compound stock solution in DMSO and dilute in buffer to a final assay concentration of 1 µM (final DMSO concentration < 0.1%).

-

Pre-incubation: In a 96-well plate, add the HLM working solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Potential Therapeutic Applications and Toxicological Considerations

Given the predicted profile as a monoaminergic agent with potential σ₁ receptor activity, this compound could be investigated for several therapeutic areas:

-

Depression/Anxiety: Compounds that modulate norepinephrine and dopamine are often effective antidepressants.

-

Cognitive Enhancement: σ₁ receptor agonism has been linked to pro-cognitive and neuroprotective effects.[10]

-

Neuropathic Pain: Both monoamine modulation and σ₁ receptor activity have been implicated in the management of chronic pain.[9]

However, the structural similarity to recreational psychoactive substances like BZP raises significant toxicological and abuse potential concerns.[5][7] Potential adverse effects could include tachycardia, hypertension, anxiety, and seizures, consistent with sympathomimetic overstimulation.[6] Thorough preclinical toxicology and safety pharmacology studies would be imperative.

Conclusion

This guide presents a potential, multi-target pharmacological profile for this compound based on a synthesis of existing knowledge on related chemical scaffolds. The compound is predicted to function as a monoamine reuptake inhibitor/releaser with significant affinity for the σ₁ receptor. While this profile suggests potential therapeutic utility in CNS disorders, it also indicates a risk of sympathomimetic toxicity and abuse liability. The hypotheses and protocols outlined herein provide a structured framework for the empirical research necessary to validate this predictive profile and determine the true therapeutic potential and risks associated with this novel compound.

References

-

Walayat, I., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]

-

Collina, S., et al. (2022). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

-

Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

-

Dias da Silva, D., et al. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. Available at: [Link]

-

Pharma BD. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

-

Zhang, L., et al. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. National Institutes of Health (NIH). Available at: [Link]

-

Ieni, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

-

Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

Dargan, P. I., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Available at: [Link]

-

Senczyk, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Ikwu, F. A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon. Available at: [Link]

-

Stankiewicz, M., et al. (1998). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Lacivita, E., et al. (2015). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Dargan, P. I., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

-

Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

-

Ucar, G., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available at: [Link]

-

Markandewar, T. S., et al. (2016). exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research. Available at: [Link]

-

Zhao, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods. Available at: [Link]

-

Soliman, A. M., et al. (2025). In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. ResearchGate. Available at: [Link]

-

Wang, S., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Modica, M. N., et al. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules. Available at: [Link]

Sources

- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etd.auburn.edu [etd.auburn.edu]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Screening of 1-(2,5-dimethylbenzyl)piperazine

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 1-(2,5-dimethylbenzyl)piperazine (DMBP), a novel compound with potential therapeutic applications. As a member of the diverse piperazine chemical class, DMBP warrants a systematic screening approach to elucidate its biological targets, mechanism of action, and potential liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. It emphasizes a logical, tiered screening cascade designed to maximize data output while conserving resources, moving from broad-based profiling to more specific, functional assessments.

Introduction to this compound and the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antihistamine, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] Piperazine derivatives often exhibit high affinity for various receptors and transporters due to the favorable physicochemical properties conferred by the piperazine moiety, such as its ability to engage in hydrogen bonding and its basic nature, which can be protonated at physiological pH.[4]

The subject of this guide, this compound, belongs to the benzylpiperazine subclass. Compounds in this family are known to interact with a range of biological targets, most notably monoamine transporters and receptors (serotonin, dopamine, norepinephrine), as well as sigma (σ) and opioid receptors.[5][6][7][8][9] Given this background, a comprehensive in vitro screening strategy for DMBP should initially focus on these target families before progressing to broader profiling and functional characterization.

A Tiered Approach to In Vitro Screening

A logical and efficient screening cascade is essential for the rapid and cost-effective characterization of a new chemical entity. The proposed strategy for DMBP is divided into three tiers:

-

Tier 1: Primary Screening - Broad Target Profiling. The initial step involves screening DMBP against a broad panel of receptors, transporters, and enzymes to identify primary biological targets and potential off-target interactions.

-

Tier 2: Secondary Screening - Target Validation and Selectivity. Once primary hits are identified, the focus shifts to confirming these interactions, determining potency (e.g., IC₅₀ or Kᵢ values), and assessing selectivity against related targets.

-

Tier 3: Functional and Mechanistic Assays. The final tier aims to elucidate the functional consequences of target engagement, determining whether DMBP acts as an agonist, antagonist, or modulator, and to explore its cellular effects.

Below is a visual representation of this tiered screening workflow:

Caption: A tiered workflow for the in vitro screening of this compound.

Tier 1: Primary Screening

The primary screening phase is designed to be broad, providing a panoramic view of the compound's bioactivity.

Broad Target Profiling via Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for assessing the interaction of a compound with a wide range of biological targets. A commercially available broad target panel (e.g., Eurofins SafetyScreen or similar) is recommended. This panel should include, at a minimum, the following target families, which are known to be modulated by piperazine derivatives:

-

G-Protein Coupled Receptors (GPCRs): Opioid (μ, δ, κ), Serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), Dopamine (D₁, D₂, etc.), Adrenergic (α₁, α₂, β₁, β₂), and Histamine (H₁, H₂) receptors.

-

Ion Channels: Sodium, Potassium, and Calcium channels.

-

Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

-

Enzymes: A selection of common drug-metabolizing enzymes and kinases.

-

Other Receptors: Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors.[5][7]

Experimental Protocol: General Radioligand Binding Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer appropriate for the specific target receptor.

-

Obtain cell membranes or tissue homogenates expressing the target receptor.

-

Prepare the radioligand solution at a concentration typically at or below its Kₔ value.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand.

-

Add this compound at a single high concentration (e.g., 10 µM) to the test wells.

-

Include control wells:

-

Total Binding: Contains all components except the test compound.

-

Non-specific Binding: Contains all components plus a high concentration of a known, unlabeled ligand for the target receptor.

-

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Express the effect of this compound as a percentage inhibition of specific binding. A significant inhibition (typically >50%) at 10 µM is considered a "hit."

-

Initial Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of DMBP early in the screening process to ensure that any observed activity in subsequent assays is not due to cell death. A simple and robust method like the MTT or SRB assay is suitable for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value.

Tier 2: Secondary Screening

For any "hits" identified in Tier 1, the next step is to confirm the activity and determine the potency and selectivity of the interaction.

Potency Determination (IC₅₀/Kᵢ)

For each confirmed target, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

This protocol is a modification of the general radioligand binding assay described in Tier 1.

-

Follow the general radioligand binding assay protocol.

-

Instead of a single high concentration, prepare a serial dilution of this compound (e.g., 8 to 12 concentrations, typically in half-log steps).

-

Plot the percentage inhibition of specific binding against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

The Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and Kₔ of the radioligand.

Data Presentation:

| Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Sigma-1 Receptor | [+]-Pentazocine | Value | Value |

| Dopamine Transporter | [³H]WIN 35,428 | Value | Value |

| 5-HT₂ₐ Receptor | [³H]Ketanserin | Value | Value |

| Other Hits... | ... | ... | ... |

Selectivity Profiling

Selectivity is a critical parameter for a potential drug candidate. DMBP should be tested against a panel of closely related receptors or transporters to the primary hit(s). For example, if the primary hit is the Sigma-1 receptor, its affinity for the Sigma-2 receptor should be determined.[7] Similarly, if it hits the dopamine transporter, its activity at the serotonin and norepinephrine transporters should be quantified.

Tier 3: Functional and Mechanistic Assays

This final tier of in vitro screening aims to understand the biological consequences of DMBP binding to its target(s).

Functional Assays: Agonist vs. Antagonist Mode of Action

For GPCR targets, it is essential to determine if DMBP acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Experimental Protocol: cAMP Assay for Gαs/Gαi-Coupled Receptors

-

Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).

-

Agonist Mode:

-

Treat the cells with varying concentrations of this compound.

-

Measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

-

An increase in cAMP indicates agonism of a Gαs-coupled receptor, while a decrease suggests agonism of a Gαi-coupled receptor.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist for the target receptor at its EC₅₀ concentration.

-

Measure the inhibition of the agonist-induced cAMP response.

-

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

A similar approach can be used for Gαq-coupled receptors by measuring intracellular calcium mobilization.

Cell-Based Assays

Depending on the identified target, a variety of cell-based assays can be employed to explore the downstream cellular effects of DMBP. For example, if DMBP is found to be a potent anticancer agent in the initial cytotoxicity screen, further investigation into its mechanism of action is warranted.[4][10][11]

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Treatment: Treat cancer cells with DMBP at concentrations around its CC₅₀ value for various time points.

-

Apoptosis Assay:

-

Stain the cells with Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Fix the cells and stain their DNA with a fluorescent dye (e.g., PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Data Analysis: Evaluate the ability of DMBP to induce apoptosis and/or cause cell cycle arrest.

Early ADME Profiling

A preliminary assessment of the compound's drug-like properties is beneficial at this stage.

Experimental Protocol: Human Liver Microsome Stability Assay

-

Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining DMBP at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

The following diagram illustrates the relationship between target binding and functional cellular outcomes:

Caption: The causal chain from target binding to cellular effects for DMBP.

Conclusion

This in-depth technical guide outlines a systematic and logical approach to the in vitro screening of this compound. By following a tiered strategy that progresses from broad profiling to specific functional and mechanistic studies, researchers can efficiently elucidate the pharmacological profile of this novel compound. The protocols and data presentation formats provided herein serve as a robust framework for generating high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.

References

-

Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. Available at: [Link]

-

Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. National Institutes of Health (NIH). Available at: [Link]

- Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - ResearchGate. Available at: https://www.researchgate.net/publication/322637255_Diaryldimethylpiperazine_ligands_with_mu-and_delta-opioid_receptor_affinity_Synthesis_of_4-aR-a-4-allyl-2S5S-dimethylpiperazin-1-yl-3-hydroxyphenylmethyl-N-ethyl-N-phenylbenzamide_and-4-aR-a-2S5S-dim

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

-

The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical and Biomedical Research. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health (NIH). Available at: [Link]

-

exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

-

Results of the in vitro cytotoxicity and anti-Pneumocystis screenings for derivatives 1-9. ResearchGate. Available at: [Link]

-

In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. Available at: [Link]

-

Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed. Available at: [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 1-(2,5-dimethylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted piperazine derivatives represent a significant class of psychoactive compounds, many of which exert their effects through modulation of monoaminergic neurotransmitter systems.[1][2] This technical guide presents a hypothesized mechanism of action for the compound 1-(2,5-dimethylbenzyl)piperazine, a structural analog of the well-characterized stimulant benzylpiperazine (BZP).[3][4] Based on structure-activity relationships within the benzylpiperazine class, it is proposed that this compound functions as a monoamine releasing agent and reuptake inhibitor, with a potential preference for the dopamine and norepinephrine transporters.[5][6] This document outlines the scientific rationale for this hypothesis, details a comprehensive, multi-phase experimental strategy to validate and characterize this mechanism, and provides in-depth, field-proven protocols for the requisite in vitro assays. The ultimate objective is to furnish a robust framework for the pharmacological elucidation of this and structurally related novel psychoactive substances.

Introduction and Rationale

The landscape of novel psychoactive substances (NPS) is continually evolving, presenting a significant challenge to public health and regulatory bodies.[2] Within this landscape, substituted piperazines have emerged as a popular class of compounds, often marketed as alternatives to traditional stimulants like amphetamine or MDMA.[1][7] The parent compound of this family, benzylpiperazine (BZP), is known to act as a "messy drug," primarily functioning as a dopamine and norepinephrine releasing agent while also inhibiting the reuptake of serotonin.[3][4]

The compound of interest, this compound, is a derivative of BZP. The addition of two methyl groups to the benzyl moiety is anticipated to alter its pharmacological profile, potentially affecting its potency, selectivity, and efficacy at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Understanding the precise mechanism of action is critical for predicting its psychoactive effects, abuse liability, and potential toxicity.

This guide hypothesizes that this compound retains the core monoaminergic activity of BZP but that the specific substitution pattern modifies its interaction with the transporters. We propose a primary mechanism as a substrate for DAT and NET, leading to competitive reuptake inhibition and transporter-mediated neurotransmitter release.

The Core Hypothesis: A Dual-Action Monoaminergic Modulator

Our central hypothesis posits that this compound functions as a monoamine releasing agent (MRA) , a class of drugs that induces the efflux of neurotransmitters from presynaptic neurons into the synapse.[5] This action is distinct from that of pure monoamine reuptake inhibitors (MRIs) , which merely block the clearance of neurotransmitters from the synapse.[6][8]

Rationale:

-

Structural Similarity to BZP: The foundational structure is shared with BZP, a known releasing agent.[3]

-

Substituent Effects: The lipophilicity introduced by the dimethyl groups on the benzyl ring may enhance its affinity for the monoamine transporters, which are membrane-embedded proteins.

-

Releaser vs. Reuptake Inhibitor: The distinction is critical. Releasing agents like amphetamine reverse the direction of transporter flow, causing a robust, non-vesicular efflux of neurotransmitters.[5] In contrast, reuptake inhibitors like cocaine simply block the transporter, leading to an accumulation of neurotransmitters that are released through normal, action-potential-dependent vesicular exocytosis.[8] This mechanistic difference often results in profoundly different pharmacological and subjective effects.[8]

Visualizing the Hypothesized Synaptic Action

The following diagram illustrates the proposed interaction of this compound at a dopaminergic synapse. The compound is hypothesized to enter the presynaptic terminal via the dopamine transporter (DAT), leading to both the inhibition of dopamine reuptake and the reversal of the transporter, causing dopamine efflux.

Caption: Hypothesized action of this compound at the synapse.

Experimental Validation Strategy

A systematic, phased approach is required to test this hypothesis. The strategy is designed to first identify the molecular targets and then characterize the functional consequences of the drug-target interaction.

Phase 1: Target Affinity Profiling

The initial step is to determine if and how strongly this compound binds to the primary targets of interest: DAT, NET, and SERT. This is achieved using competitive radioligand binding assays.[9][10]

Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.[10][11] Protein concentration should be determined via a standardized method like the BCA assay.[12]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (e.g., 5-20 µg protein/well).

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) near its Kₔ value.[11]

-

Varying concentrations of the test compound (this compound) across a wide range (e.g., 0.1 nM to 100 µM).

-

For determining non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).[11]

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.[12]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

-

Expected Data Output: The results will provide the binding affinity (Kᵢ) of the compound for each transporter, allowing for a quantitative comparison of its potency and selectivity.

| Target | Hypothetical Kᵢ (nM) | Selectivity Ratio (vs. SERT) |

| DAT | 50 | 20x |

| NET | 80 | 12.5x |

| SERT | 1000 | 1x |

Phase 2: Functional Characterization

High affinity does not reveal the functional outcome. The compound could be an inhibitor or a substrate (releaser). Therefore, functional assays are essential to distinguish between these mechanisms.[13][14]

Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the uptake of neurotransmitters by DAT, NET, and SERT.

Methodology:

-

Preparation of Synaptosomes or Cells: Use either synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT) or HEK293 cells expressing the transporters.[10][15] Synaptosomes offer a more physiologically relevant system as they contain the native machinery for neurotransmitter handling.[10]

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[10]

-

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.[11]

-

Quantification & Analysis: Measure the radioactivity of the filters via scintillation counting. Determine the IC₅₀ for uptake inhibition by plotting the percent inhibition versus the log concentration of the test compound.

Objective: To determine if this compound can induce non-vesicular release of neurotransmitters from pre-loaded synaptosomes or cells.

Methodology:

-

Loading: Pre-load synaptosomes/cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) at 37°C.

-

Wash: Wash the preparations multiple times with buffer to remove excess extracellular radiolabel.

-

Superfusion: Place the loaded synaptosomes/cells in a superfusion system. Continuously perfuse with buffer and collect fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous efflux.

-

Drug Application: After establishing a stable baseline, switch to a buffer containing this compound at various concentrations. Continue collecting fractions.

-

Quantification & Analysis: Measure the radioactivity in each collected fraction. A significant increase in radioactivity above the baseline upon drug application indicates neurotransmitter release. Compare the magnitude of this release to that induced by a known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., cocaine). A releasing agent will cause a large, sustained efflux, while a pure reuptake inhibitor will cause little to no release on its own.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental validation process, from initial binding studies to functional differentiation.

Caption: Experimental workflow for elucidating the mechanism of action.

Potential Off-Target Considerations

While the primary hypothesis focuses on monoamine transporters, many piperazine derivatives exhibit affinity for other receptors, such as serotonin (5-HT) or sigma (σ) receptors.[16][17][18] A comprehensive pharmacological profile would necessitate a broader screening panel (e.g., a commercial safety panel) to identify potential off-target interactions that could contribute to the compound's overall effects or toxicity profile.

Conclusion and Future Directions

This guide puts forth a testable, evidence-based hypothesis for the mechanism of action of this compound, positing that it acts as a monoamine releasing agent and reuptake inhibitor, likely with a preference for DAT and NET. The detailed experimental protocols provide a clear and robust pathway for validating this hypothesis.

Successful characterization through these in vitro methods should be followed by in vivo studies, such as microdialysis in rodents, to confirm these effects on extracellular neurotransmitter levels in the brain. This systematic approach, from binding affinity to functional assays and finally to in vivo validation, is essential for rigorously defining the neuropharmacological profile of this and other novel psychoactive compounds.

References

-

Wikipedia. Monoamine releasing agent. [Link]

-

Hondebrink, L., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. PubMed. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

Sucic, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]

-

Tidwell, J. L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

Arbo, M. D., et al. (2016). Benzylpiperazine: "A messy drug". PubMed. [Link]

-

Sucic, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

-

ResearchGate. (2014). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

-

Daws, L. C., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]

-

Reddit. (2015). Why are Reuptake Inhibitors so different than Releasers? r/DrugNerds. [Link]

-

Wikipedia. Monoamine reuptake inhibitor. [Link]

-

Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. [Link]

-

ResearchGate. (2015). Releasing agent vs. reuptake inhibitor?. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Cilluffo, M., et al. (2018). Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. Springer Nature. [Link]

-

Szałata, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

-

YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

-

Wikipedia. Piperazine. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

Pham, T. L., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]

-

Chłoń-Rzepa, G., et al. (2009). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

Sources

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]